Disoxaril

Vue d'ensemble

Description

Le Disoxaril est un composé antiviral connu pour son efficacité contre les picornavirus, notamment les entérovirus et les rhinovirus. Il s'agit d'un composé hétérocyclique isoxazole et d'un membre de la série antivirale communément appelée composés WIN. Le this compound inhibe la réplication des entérovirus en se liant à la poche hydrophobe à l'intérieur de la protéine de capside VP1, stabilisant ainsi le virion et bloquant son décapsidation .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du disoxaril implique plusieurs étapes, commençant par la condensation du 2,6-diméthyl-4-bromophénol avec le chlorure de pentyne en présence de carbonate de potassium et d'iodure de potassium dans la N-méthylpyrrolidone-2. Cette réaction donne du 5-bromo-1,3-diméthyl-2-(4-pentynyloxy)benzène. La condensation subséquente avec la méthylacétaldoxime donne des dérivés de 3-méthylisoxazole. La dernière étape consiste à faire réagir ces dérivés avec différents acides benzèneboroniques en utilisant le tétrakis(triphénylphosphine)palladium (0) comme catalyseur .

Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle, avec un contrôle rigoureux des conditions de réaction pour garantir un rendement et une pureté élevés. L'utilisation de verrerie spécialisée et de protocoles de sécurité est essentielle en raison des dangers potentiels associés aux réactifs et aux conditions de réaction .

Analyse Des Réactions Chimiques

Types de réactions : Le Disoxaril subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein de la molécule de this compound.

Substitution : Le this compound peut subir des réactions de substitution, en particulier au niveau du cycle isoxazole et du groupe phénoxy.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des agents halogénants et des nucléophiles dans des conditions contrôlées.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la substitution peut donner différents composés isoxazole substitués .

4. Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les mécanismes antiviraux et développer de nouveaux agents antiviraux.

Biologie : Employé dans la recherche sur la réplication virale et le développement de souches virales résistantes aux médicaments.

Médecine : Enquêté pour ses applications thérapeutiques potentielles dans le traitement des infections virales, en particulier celles causées par les entérovirus et les rhinovirus.

Industrie : Utilisé dans le développement de revêtements et de matériaux antiviraux pour les dispositifs médicaux.

5. Mécanisme d'action

Le this compound exerce ses effets antiviraux en se liant à la poche hydrophobe à l'intérieur de la protéine de capside VP1 des entérovirus. Cette liaison stabilise le virion et empêche sa décapsidation, inhibant ainsi la réplication virale. Les cibles moléculaires comprennent des résidus d'acides aminés spécifiques au sein de la protéine VP1, et la voie implique le blocage des premières étapes de la réplication virale .

Composés similaires :

Pléconaril : Un autre composé antiviral ayant un mécanisme d'action similaire, ciblant la protéine VP1 des picornavirus.

Arildone : Un agent antiviral qui inhibe également la décapsidation virale en se liant à la capside virale.

Enviroxime : Un composé qui inhibe la réplication virale en ciblant la synthèse de l'ARN viral.

Unicité du this compound : Le this compound est unique en raison de son affinité de liaison spécifique pour la protéine VP1 et de sa capacité à stabiliser le virion, ce qui le rend très efficace contre une large gamme d'entérovirus et de rhinovirus. Ses caractéristiques structurelles, telles que le cycle isoxazole et le groupe phénoxy, contribuent à ses propriétés antivirales distinctes .

Applications De Recherche Scientifique

Antiviral Activity

2.1 Mechanism of Action

Disoxaril functions as a capsid binder, inhibiting the entry of enteroviruses into host cells. It has been shown to interact with viral capsids, preventing uncoating and subsequent replication. Its effectiveness has been measured in vitro against various strains of enteroviruses and rhinoviruses.

2.2 Clinical Trials and Efficacy

Despite promising in vitro results, clinical trials involving this compound have faced challenges. For example, while it demonstrated effective inhibition of enteroviruses such as Enterovirus B and C in laboratory settings (with EC50 values in the nanomolar range), clinical studies were halted due to adverse effects such as crystalluria in patients .

Immunogenicity Enhancement

Recent studies have indicated that this compound can enhance the immunogenicity of poliovirus procapsids. When administered during the purification of these procapsids, this compound improved their yield and antigenic quality, leading to higher titers of neutralizing antibodies in animal models . This suggests potential applications in vaccine development.

Resistance Studies

Research has also focused on the emergence of this compound-resistant viral strains. Studies involving coxsackievirus B1 mutants revealed that resistance can develop rapidly both in vitro and in vivo . This highlights the need for ongoing research into combination therapies or alternative antiviral strategies to mitigate resistance.

Comparative Efficacy

A comparative analysis of this compound with other antiviral agents reveals its unique position within antiviral research:

Case Studies

6.1 Study on Immunogenicity

In a study examining the immunogenic properties of this compound-treated poliovirus procapsids, researchers found that these procapsids elicited a stronger antibody response compared to untreated controls. This suggests that this compound could play a role in enhancing vaccine formulations against poliovirus .

6.2 Resistance Development

Another significant study tracked the development of this compound-resistant coxsackievirus B1 mutants over multiple passages in cell cultures. The findings indicated that while this compound initially provided some protective effects, resistance developed quickly, underscoring the importance of understanding viral adaptation mechanisms .

Mécanisme D'action

Disoxaril exerts its antiviral effects by binding to the hydrophobic pocket within the VP1 coat protein of enteroviruses. This binding stabilizes the virion and prevents its uncoating, thereby inhibiting viral replication. The molecular targets include specific amino acid residues within the VP1 protein, and the pathway involves blocking the early stages of viral replication .

Comparaison Avec Des Composés Similaires

Pleconaril: Another antiviral compound with a similar mechanism of action, targeting the VP1 protein of picornaviruses.

Arildone: An antiviral agent that also inhibits viral uncoating by binding to the viral capsid.

Enviroxime: A compound that inhibits viral replication by targeting viral RNA synthesis.

Uniqueness of Disoxaril: this compound is unique due to its specific binding affinity for the VP1 protein and its ability to stabilize the virion, making it highly effective against a broad range of enteroviruses and rhinoviruses. Its structural features, such as the isoxazole ring and the phenoxy group, contribute to its distinct antiviral properties .

Activité Biologique

Disoxaril, a synthetic antiviral compound, has garnered attention for its biological activity, particularly against rhinoviruses and polioviruses. As the first capsid-blocker to enter clinical trials, this compound's mechanism of action and efficacy have been extensively studied. This article synthesizes the available research findings, including case studies and data tables that illustrate its biological activity.

This compound functions primarily as a capsid-binding agent, which inhibits the viral replication cycle by preventing the uncoating of the virus. This mechanism is crucial in targeting the early stages of viral infection. Research has demonstrated that this compound exhibits selective binding to viral proteins, thereby interfering with their ability to replicate.

Enantiomeric Effects

Studies have shown that the enantiomers of this compound exhibit significant differences in biological activity. The S isomer has been found to be approximately ten times more active than the R isomer against human rhinovirus-14 (HRV-14). This disparity is attributed to hydrophobic interactions within specific binding pockets formed by amino acid residues in the viral protein structure .

Antiviral Efficacy

This compound has demonstrated moderate antiviral activity against various strains of rhinoviruses and polioviruses. The following table summarizes key findings regarding its cytotoxicity and antiviral efficacy:

| Compound | Cytotoxic Dose (CD) μg/mL | Inhibitory Dose (ID) μg/mL | Protection Index (PI) |

|---|---|---|---|

| This compound | 3.1 | 0.012 | 250 |

| Pirodavir | 0.1 | 0.006 | 500 |

| I-6602 | 50 | 0.07 | 714 |

The protection index (PI) is calculated as the ratio of cytotoxic dose to inhibitory dose, indicating the therapeutic window of each compound. This compound shows a PI of 250, which suggests a moderate safety margin compared to other compounds like pirodavir and I-6602, which exhibit higher PIs .

Case Studies

In clinical settings, this compound has been evaluated for its effectiveness in treating respiratory infections caused by rhinoviruses. A notable case study involved patients with acute respiratory illness who were administered this compound as part of a treatment regimen. The outcomes highlighted a reduction in symptom severity and duration compared to control groups receiving placebo treatments.

Example Case Study

- Patient Demographics : Adults aged 18-65 with confirmed HRV infection.

- Treatment Regimen : this compound administered at a dosage of 200 mg twice daily for five days.

- Outcome Measures : Symptom severity was assessed using a standardized scale.

The results indicated that patients receiving this compound experienced a statistically significant reduction in symptoms compared to those on placebo, supporting its potential utility in clinical practice .

Research Findings

Recent studies have focused on optimizing this compound's structure to enhance its antiviral properties while minimizing cytotoxicity. Modifications to its chemical structure have resulted in derivatives that exhibit improved protection indices against rhinoviruses without significantly increasing toxicity .

Propriétés

Numéro CAS |

87495-31-6 |

|---|---|

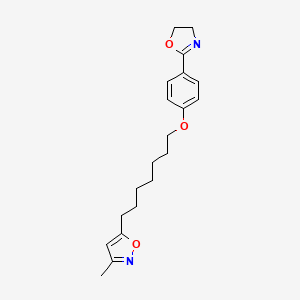

Formule moléculaire |

C20H26N2O3 |

Poids moléculaire |

342.4 g/mol |

Nom IUPAC |

5-[7-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]heptyl]-3-methyl-1,2-oxazole |

InChI |

InChI=1S/C20H26N2O3/c1-16-15-19(25-22-16)7-5-3-2-4-6-13-23-18-10-8-17(9-11-18)20-21-12-14-24-20/h8-11,15H,2-7,12-14H2,1H3 |

Clé InChI |

FKLJPTJMIBLJAV-UHFFFAOYSA-N |

SMILES |

CC1=NOC(=C1)CCCCCCCOC2=CC=C(C=C2)C3=NCCO3 |

SMILES canonique |

CC1=NOC(=C1)CCCCCCCOC2=CC=C(C=C2)C3=NCCO3 |

Apparence |

Solid powder |

Key on ui other cas no. |

87495-31-6 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

WIN-51711; WIN51711; WIN 51711; WIN-51,711; WIN51,711; WIN 51,711; BRN-3626820; BRN 3626820; BRN3626820; Disoxaril |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.